molecular formula C13H19N3O3 B7438845 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide

1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide

Cat. No. B7438845
M. Wt: 265.31 g/mol
InChI Key: VZRMDIGRJQLJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane-based inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Inhibition of FAAH can lead to increased levels of endocannabinoids, which have been linked to a variety of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide involves inhibition of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide, which is responsible for the breakdown of endocannabinoids. By inhibiting this enzyme, levels of endocannabinoids are increased, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Increased levels of endocannabinoids resulting from inhibition of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide have been linked to a variety of biochemical and physiological effects. These include analgesia, anti-inflammatory effects, and regulation of mood and anxiety. In addition, endocannabinoids have been shown to play a role in the regulation of appetite and metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide in lab experiments is its specificity for 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide inhibition. This allows researchers to selectively increase levels of endocannabinoids without affecting other pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research involving 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various neurological and psychiatric disorders. In addition, further research is needed to fully understand the long-term effects of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide inhibition and the potential risks associated with chronic use of this compound. Finally, there is potential for the development of new compounds based on 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide that may have improved pharmacological properties.

Synthesis Methods

The synthesis of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide involves several steps. The starting material is 2-methyl-5-(oxan-3-yl)pyrazole-3-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form the cyclopropane ring. The resulting intermediate is then treated with hydroxylamine to form the final product.

Scientific Research Applications

1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the potential use of this compound as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Endocannabinoids have been shown to play a role in the regulation of mood, anxiety, and pain perception, and inhibition of 1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide has been shown to increase levels of these compounds in the brain.

properties

IUPAC Name

1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16-11(14-12(17)13(18)4-5-13)7-10(15-16)9-3-2-6-19-8-9/h7,9,18H,2-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRMDIGRJQLJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)NC(=O)C3(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide

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